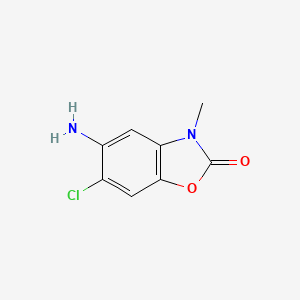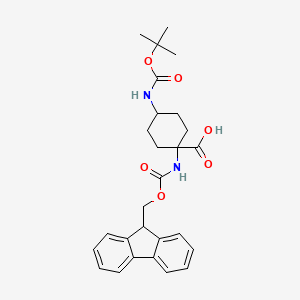![molecular formula C22H24N2O5 B13620508 L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI): is a derivative of the amino acid valine, which is modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group protects the amino group of valine, allowing for selective reactions at other sites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI) typically involves the following steps:
Protection of the Amino Group: The amino group of valine is protected using the Fmoc group. This is achieved by reacting valine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Coupling with Glycine: The protected valine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of valine and Fmoc chloride are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in the presence of DMAP.
Major Products Formed:
Deprotected Valine: Removal of the Fmoc group yields free valine.
Extended Peptides: Coupling reactions result in the formation of longer peptide chains.
Applications De Recherche Scientifique
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins.
Biology:
- Studied for its role in protein structure and function due to its incorporation into peptides.
Medicine:
- Investigated for its potential therapeutic applications in drug development, particularly in the design of peptide-based drugs.
Industry:
- Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The primary mechanism of action of L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI) involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of longer peptide chains.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine: Another Fmoc-protected valine derivative.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-glycine: Fmoc-protected glycine used in peptide synthesis.
Uniqueness: L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI) is unique due to its specific combination of valine and glycine with the Fmoc protecting group, making it particularly useful in the synthesis of peptides that require these specific amino acids.
This compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis, allowing for the efficient production of complex peptides and proteins.
Propriétés
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHFHUXDLSLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid](/img/structure/B13620463.png)
![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13620471.png)


![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
